N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxovinyl)phenyl)methanesulphonamide
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Overview
Description
N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes a morpholine ring, a hydroxy group, and a methanesulfonamide group. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE typically involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with 4-(2-morpholinoethoxy)aniline to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with methanesulfonyl chloride to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE undergoes a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The nitro group in the intermediate can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE can be compared to other similar compounds, such as:
Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Morpholine-containing compounds: These compounds are commonly found in pharmaceuticals and biologically active molecules due to their ability to interact with various biological targets.
The uniqueness of N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
94094-53-8 |
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Molecular Formula |
C22H26N2O6S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[4-hydroxy-3-[(E)-3-[4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enoyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H26N2O6S/c1-31(27,28)23-18-5-9-22(26)20(16-18)21(25)8-4-17-2-6-19(7-3-17)30-15-12-24-10-13-29-14-11-24/h2-9,16,23,26H,10-15H2,1H3/b8-4+ |
InChI Key |
PEAPXDSTUDYYML-XBXARRHUSA-N |
Isomeric SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)OCCN3CCOCC3 |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)OCCN3CCOCC3 |
Origin of Product |
United States |
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